molecular formula C16H21F3N2O4S B5441343 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine

4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine

カタログ番号 B5441343
分子量: 394.4 g/mol
InChIキー: CYAVATPSNZVWBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine, also known as MRT68921, is a potent and selective inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme. GSK-3 is a serine/threonine kinase that is involved in a variety of cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3 has been shown to have therapeutic potential in a number of diseases, including Alzheimer's disease, bipolar disorder, and cancer.

作用機序

4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine acts as a potent and selective inhibitor of GSK-3, which is involved in a variety of cellular processes. Inhibition of GSK-3 by 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine leads to downstream effects on a number of signaling pathways, including the Wnt/beta-catenin pathway, the insulin signaling pathway, and the NF-kappaB pathway.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to have a number of biochemical and physiological effects. These include regulation of glycogen metabolism, gene expression, and cell differentiation. In preclinical models of disease, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to have effects on a number of physiological processes, including cognitive function, mood stability, and tumor growth.

実験室実験の利点と制限

One of the advantages of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine is its potency and selectivity for GSK-3, which allows for specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine is its relatively short half-life, which may require frequent dosing in preclinical models.

将来の方向性

There are a number of future directions for research on 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine. One area of interest is the potential use of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine in combination with other therapies for the treatment of disease. Another area of interest is the development of more potent and selective inhibitors of GSK-3. Finally, further research is needed to fully understand the mechanisms of action of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine and its effects on various physiological processes.

合成法

The synthesis of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine involves several steps, starting with the reaction of 4-bromo-2-(trifluoromethyl)morpholine with sodium hydride in DMF to form the intermediate 4-(2-(trifluoromethyl)morpholin-4-yl)phenol. This intermediate is then reacted with p-toluenesulfonyl chloride and morpholine in the presence of triethylamine to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with 4-bromobenzylamine in the presence of potassium carbonate to form 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine.

科学的研究の応用

4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been studied extensively in preclinical models of a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease models, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In bipolar disorder models, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to reduce manic-like behavior and improve mood stability. In cancer models, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

特性

IUPAC Name

4-[(4-morpholin-4-ylsulfonylphenyl)methyl]-2-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S/c17-16(18,19)15-12-20(5-10-25-15)11-13-1-3-14(4-2-13)26(22,23)21-6-8-24-9-7-21/h1-4,15H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAVATPSNZVWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN3CCOC(C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。